4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane typically involves the cycloaddition of specific reactants under controlled conditions. One common method involves the thermal cycloaddition of trifluoromethyl ketones with quadricyclane . This reaction is often catalyzed by Lewis acids, which facilitate the formation of the tricyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis likely follows similar principles to those used in laboratory settings. Industrial production would involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives.
Substitution: Substitution reactions can introduce new functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane has several scientific research applications:
Mechanism of Action
The mechanism by which 4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing various biochemical processes . The exact mechanism depends on the specific application and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane include other tricyclic structures with oxetane rings, such as:
- (1S,2S,5R,6R)-4,4-diphenyl-3-oxatricyclo[4.2.1.0^{2,5}]nonane
- Other fluorinated oxetane-functionalized norbornene monomers
Uniqueness
What sets this compound apart is its specific combination of structural features, including the diphenyl groups and the oxetane ring.
Properties
CAS No. |
42245-07-8 |
---|---|
Molecular Formula |
C20H20O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4,4-diphenyl-3-oxatricyclo[4.2.1.02,5]nonane |
InChI |
InChI=1S/C20H20O/c1-3-7-16(8-4-1)20(17-9-5-2-6-10-17)18-14-11-12-15(13-14)19(18)21-20/h1-10,14-15,18-19H,11-13H2 |
InChI Key |
KSKJPJGJOXFELM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2OC3(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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